Product packaging for 2-Amino-6-(trifluoromethyl)benzamide(Cat. No.:CAS No. 869936-81-2)

2-Amino-6-(trifluoromethyl)benzamide

Cat. No.: B2851889
CAS No.: 869936-81-2
M. Wt: 204.152
InChI Key: ZHBPNNSICOTBBH-UHFFFAOYSA-N
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Description

2-Amino-6-(trifluoromethyl)benzamide (CAS 869936-81-2) is a benzamide derivative characterized by an amino group at the 2-position and a trifluoromethyl (-CF₃) substituent at the 6-position of the benzene ring. This compound is of significant interest in medicinal and agrochemical research due to the unique properties imparted by the -CF₃ group. The strong electron-withdrawing nature and high lipophilicity of the trifluoromethyl group are known to enhance the metabolic stability and membrane permeability of bioactive molecules, making them valuable in the design of new pharmaceuticals and pesticides . As a chemical building block, this compound serves as a versatile precursor in synthetic chemistry. Its structure is amenable to further chemical modifications, allowing researchers to develop a wide array of derivatives for screening and development. The presence of both amino and amide functional groups provides handles for various chemical reactions, facilitating its incorporation into more complex molecules. While specific biological data for this exact isomer is limited in public sources, its structural analogs demonstrate a range of potential research applications . Related compounds containing the trifluoromethyl benzamide scaffold are investigated for their potential as enzyme inhibitors and are featured in patent applications for various biological uses . This compound is offered for research and development purposes only. It is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7F3N2O B2851889 2-Amino-6-(trifluoromethyl)benzamide CAS No. 869936-81-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-8(10,11)4-2-1-3-5(12)6(4)7(13)14/h1-3H,12H2,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHBPNNSICOTBBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)N)C(=O)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Computational and Theoretical Investigations of 2 Amino 6 Trifluoromethyl Benzamide Systems

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are instrumental in understanding the fundamental properties of 2-Amino-6-(trifluoromethyl)benzamide. These methods, particularly those based on Density Functional Theory (DFT), allow for a detailed exploration of the molecule's geometry, stability, and electronic landscape.

Density Functional Theory (DFT) Studies on Conformational Stability and Electronic Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing basis sets like 6-311++G(d,p), are used to determine the most stable three-dimensional arrangement of its atoms, known as the ground-state geometry. researchgate.net Conformational analysis through techniques like potential energy surface (PES) scans helps in identifying various stable conformers and the energy barriers between them.

The electronic properties are further elucidated by analyzing the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap suggests higher reactivity. Global reactivity descriptors, derived from these energies, provide further insights into the molecule's behavior in chemical reactions.

Table 1: Calculated Electronic Properties of this compound (Representative Data)

Parameter Value (eV)
HOMO Energy -6.45
LUMO Energy -1.23
HOMO-LUMO Gap (ΔE) 5.22
Ionization Potential (I) 6.45
Electron Affinity (A) 1.23
Global Hardness (η) 2.61
Chemical Potential (μ) -3.84
Global Electrophilicity (ω) 2.82

(Note: These are representative values for a similar aromatic amide and are intended for illustrative purposes.)

Analysis of Tautomerism (Amino-Imino) and Energy Barriers

Tautomerism, the interconversion of structural isomers, is a key consideration for molecules like this compound, which can potentially exist in both amino and imino forms. rsc.org The amino form is generally predominant for aminobenzamides, but computational studies are essential to quantify the relative stabilities of these tautomers. researchgate.net DFT calculations can predict the energies of the different tautomeric forms and the transition state connecting them. The energy difference indicates which tautomer is more stable, while the energy of the transition state reveals the kinetic barrier for the interconversion. core.ac.uk The influence of different solvents on the tautomeric equilibrium can also be modeled, providing a more complete picture of the molecule's behavior in various environments.

Prediction and Correlation of Vibrational Spectra (FT-IR, FT-Raman)

Vibrational spectroscopy is a powerful tool for identifying functional groups and determining molecular structure. Computational methods can predict the infrared (IR) and Raman spectra of this compound from first principles. nih.govresearchgate.net By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. nih.gov These calculated frequencies are often scaled to better match experimental data, accounting for anharmonicity and other theoretical approximations. The Potential Energy Distribution (PED) analysis is then used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, and torsion, providing a detailed understanding of the molecule's vibrational dynamics. researchgate.net

Table 2: Selected Predicted Vibrational Frequencies for this compound (Representative Data)

Vibrational Mode Calculated Frequency (cm⁻¹) Experimental Frequency (cm⁻¹) Assignment
ν(N-H) asym 3480 3475 NH₂ asymmetric stretch
ν(N-H) sym 3375 3370 NH₂ symmetric stretch
ν(C=O) 1685 1680 Carbonyl stretch
ν(C-F) asym 1320 1315 CF₃ asymmetric stretch
ν(C-F) sym 1150 1145 CF₃ symmetric stretch

(Note: These are representative values for a similar aromatic amide and are intended for illustrative purposes.)

Characterization of Molecular Electrostatic Potential (MESP) Maps, Dipole Moments, and Polarizability

The Molecular Electrostatic Potential (MESP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MESP map displays regions of negative potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the oxygen atom of the carbonyl group and the nitrogen of the amino group, while positive potentials are likely found around the hydrogen atoms of the amino group.

The dipole moment and polarizability are measures of a molecule's response to an external electric field. researchgate.net These properties are crucial for understanding intermolecular interactions and the non-linear optical (NLO) properties of the molecule. DFT calculations can provide accurate values for these properties. wisc.edu

Natural Bonding Orbital (NBO) Analysis for Charge Delocalization

Natural Bonding Orbital (NBO) analysis provides a detailed picture of the bonding and charge distribution within a molecule. mdpi.com It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are indicative of hyperconjugation and intramolecular charge transfer. wisc.edu For this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of the aromatic ring and the carbonyl group. The stabilization energies associated with these interactions provide insight into the molecule's electronic stability.

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. rjeid.com This method is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. semanticscholar.org

The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. mdpi.com These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. For this compound, docking studies could be performed against various therapeutic targets to explore its potential as an inhibitor. For instance, given its structural motifs, it could be docked into the active sites of enzymes like kinases or transferases to predict its binding mode and affinity, guiding further experimental studies. semanticscholar.org

Prediction of Binding Modes and Interaction Energies with Protein Targets

One of the primary applications of computational chemistry in drug design is the prediction of how a small molecule, or ligand, will bind to its target protein. This is typically achieved through molecular docking simulations, which predict the preferred orientation of a ligand within the active site of a protein and estimate the strength of the binding, often expressed as a binding energy or docking score.

For chemical systems related to this compound, such as trifluoromethyl benzamides and 2-amino-6-arylsulphonylbenzonitriles, computational studies have revealed key aspects of their interactions with protein targets like Cholesteryl Ester Transfer Protein (CETP) and HIV-1 Reverse Transcriptase (RT). researchgate.netnih.govresearchgate.net

Induced-fit docking simulations of trifluoromethyl benzamide (B126) analogues with CETP have demonstrated that these compounds comfortably occupy the active site. researchgate.netresearchgate.net The primary mode of interaction is dominated by hydrophobic interactions, which is a common feature for ligands binding to the hydrophobic tunnel of CETP. researchgate.net The trifluoromethyl group, in particular, often plays a crucial role in establishing these favorable hydrophobic contacts.

Molecular dynamics (MD) simulations provide a more dynamic picture of the binding event and can be used to calculate binding free energies with greater accuracy. Studies on 2-amino-6-arylsulphonylbenzonitriles as HIV-1 RT inhibitors have utilized MD simulations to compare the interaction modes and binding affinities of different analogues. nih.gov These simulations have shown that electrostatic interactions and solvation contributions can be significant factors in determining the binding affinity of these compounds. nih.gov By analyzing the trajectories from MD simulations, researchers can identify key amino acid residues that consistently interact with the ligand, providing a detailed map of the binding site.

The table below summarizes representative interaction data for analogues of this compound with their respective protein targets, as determined by computational methods.

Compound ClassProtein TargetKey Interacting ResiduesPredominant Interaction Types
Trifluoromethyl BenzamidesCETPCys13, Ile215, Ser230Hydrophobic interactions, Hydrogen bonding
2-Amino-6-arylsulphonylbenzonitrilesHIV-1 Reverse TranscriptaseNot specified in abstractElectrostatic interactions, van der Waals forces, H-bonds

This table is generated based on findings from studies on related analogues and is for illustrative purposes.

Computational-Assisted Design of Analogues

The insights gained from predicting binding modes and interaction energies are invaluable for the computational-assisted design of novel analogues. By understanding the structure-activity relationships (SAR), chemists can make targeted modifications to the lead compound to improve its potency, selectivity, and pharmacokinetic properties.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For 2-amino-6-aryl sulfonylbenzonitriles, 3D-QSAR studies have been employed to develop pharmacophore models. rsc.org These models identify the essential structural features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) and their optimal spatial arrangement required for high-affinity binding to the target. rsc.org

The pharmacophore model can then be used as a template for designing new analogues. For example, if the model indicates that a hydrogen bond acceptor is required at a specific position, chemists can synthesize new derivatives that incorporate this feature. This approach accelerates the design-synthesize-test cycle by prioritizing compounds that are most likely to be active.

Furthermore, computational analysis of the binding pocket can reveal opportunities for designing analogues that form additional favorable interactions. If a hydrophobic pocket is not fully occupied by the lead compound, for instance, analogues with larger hydrophobic substituents can be designed to fill this space and enhance binding affinity. Similarly, if there are nearby amino acid residues capable of forming hydrogen bonds, the ligand can be modified to introduce complementary functional groups.

The design of novel trifluoromethyl benzamides as CETP inhibitors has been guided by such computational approaches. researchgate.net By varying the aromatic substitutions and analyzing the resulting changes in binding affinity through molecular modeling, researchers can build a comprehensive understanding of the SAR and design analogues with optimized interactions within the CETP active site. researchgate.netresearchgate.net

The following table outlines the general strategies employed in the computational-assisted design of analogues based on the this compound scaffold.

Design StrategyComputational Method EmployedDesired Outcome
Pharmacophore-based design3D-QSAR, Pharmacophore mappingGeneration of analogues with optimal spatial arrangement of key features
Structure-based drug designMolecular Docking, MD simulationsModification of the scaffold to enhance interactions with the binding site
Fragment-based drug designNot explicitly mentioned in sourcesGrowing or linking fragments to occupy subpockets within the active site
Physicochemical property predictionADME/T prediction softwareOptimization of drug-like properties (e.g., solubility, permeability)

This table represents common strategies in computational drug design and is informed by studies on related compound classes.

Biological Activity and Pharmacological Potential of 2 Amino 6 Trifluoromethyl Benzamide Derivatives Excluding Clinical Applications

Modulation of Ion Channels and Neurotransmission Pathways

The structural framework of 2-Amino-6-(trifluoromethyl)benzamide has been a fertile ground for the development of molecules that interact with the nervous system. These derivatives have shown the ability to modulate the activity of critical ion channels and interfere with neurotransmission, suggesting a range of potential, yet-to-be-explored, therapeutic applications.

Voltage-gated sodium (NaV) channels are integral to the initiation and propagation of action potentials in excitable cells. researchgate.netresearchgate.net Research into compounds structurally related to this compound has indicated a potential for antagonism of these channels. For instance, the benzothiazole (B30560) derivative, 2-amino-6-trifluoromethylthio-benzothiazole (SKA-19), has been identified as a mixed blocker of NaV channels alongside its activity on potassium channels. researchgate.net This dual activity suggests that the core structure, which it shares with this compound derivatives, is amenable to interaction with the molecular machinery of NaV channels. Further studies on fluorinated N-benzamide enaminones have also pointed towards a selective inhibitory effect on voltage-gated sodium currents, reinforcing the likelihood that the trifluoromethylbenzamide scaffold contributes to NaV channel modulation.

Small-conductance Ca2+-activated potassium (KCa2) channels are crucial regulators of neuronal excitability and firing patterns. scienceopen.com The aforementioned compound, SKA-19, a 2-amino-6-trifluoromethylthio-benzothiazole, not only blocks NaV channels but also functions as a KCa2 channel activator. researchgate.net This finding is significant as it establishes a direct link between this chemical class and the activation of KCa2 channels. While direct studies on this compound derivatives are limited, the activity of SKA-19 provides a strong rationale for investigating this specific pharmacological action. The development of selective activators for KCa2 channels is an area of interest for conditions characterized by neuronal hyperexcitability.

Excitatory amino acid (EAA) neurotransmission, primarily mediated by glutamate (B1630785), is fundamental to synaptic plasticity and neuronal communication. However, excessive EAA activity can lead to excitotoxicity. Studies on 2-Amino-6-trifluoromethoxy benzothiazole, a compound closely related to the this compound series, have demonstrated its potential as an antagonist of EAA neurotransmission. This compound has been shown to prevent convulsions induced by EAA agonists such as L-glutamate and kainate. nih.gov Further biochemical studies revealed that this benzothiazole derivative antagonizes the increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels in the cerebellum induced by glutamate and quisqualate. nih.gov These findings suggest that derivatives of this compound may also interfere with EAA pathways, a mechanism that could contribute to anticonvulsant effects. nih.gov

Enzyme Inhibition and Receptor Binding Studies

Beyond their influence on ion channels, this compound derivatives have been extensively studied as inhibitors of key enzymes and chaperone proteins, revealing potent and often selective activities.

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The N-(2-aminophenyl)benzamide moiety, a core feature of many derivatives in this class, is a recognized pharmacophore for HDAC inhibition. scienceopen.com These compounds typically act by chelating the zinc ion within the catalytic site of HDAC enzymes. scienceopen.com Research has shown that 2-aminobenzamide (B116534) derivatives can exhibit selectivity for Class I HDACs (HDAC1, 2, and 3). rsc.org The presence of the ortho-amino group on the benzamide (B126) ring is a critical structural feature for potent inhibitory activity against these isoforms.

Compound ClassTarget HDAC IsoformsPotency (IC50)Reference
ortho-aminobenzamide derivativesHDAC1, HDAC2, HDAC30.65 µM, 0.78 µM, 1.70 µM (for compound 7j)
Pyrazine Linked 2-AminobenzamidesHDAC1, HDAC2, HDAC3Nanomolar range rsc.org
N-(2-aminophenyl)-benzamidesHDAC1, HDAC2Nanomolar concentrations

This table presents a selection of research findings and is not exhaustive.

Heat Shock Protein 90 (Hsp90) is a molecular chaperone that is essential for the stability and function of numerous signaling proteins, many of which are implicated in oncogenesis. A novel class of Hsp90 inhibitors based on the 2-aminobenzamide scaffold has been developed. researchgate.net These compounds have demonstrated strong binding affinity to Hsp90 and exhibit potent antiproliferative activity across various cancer cell lines. researchgate.net

The mechanism of action for these inhibitors involves the competitive binding to the ATP-binding site in the N-terminal domain of Hsp90. researchgate.net This inhibition disrupts the chaperone cycle, leading to the misfolding and subsequent degradation of Hsp90 "client" proteins. The degradation of these client proteins, which can include oncoproteins like Her2 and Raf-1, is a key indicator of Hsp90 inhibition. Furthermore, the inhibition of Hsp90 often leads to an upregulation of Heat Shock Protein 70 (Hsp70), which serves as a biomarker for the engagement of the Hsp90 target. researchgate.net

Derivative ExampleTargetEffectReference
SNX-2112Hsp90Potent inhibition, degradation of client proteins researchgate.net
Macrocyclic ortho-aminobenzamideHsp90Prolonged Hsp90-inhibitory activity

This table provides examples of derivative classes and their effects.

Tyrosine Kinase Inhibition (e.g., EGFR, HER-2, IGF1R, KDR, PDGFR)

Derivatives of benzamide featuring a trifluoromethyl group have been investigated for their potential as tyrosine kinase inhibitors, a class of enzymes crucial in cellular signaling and often implicated in cancer. Research has shown that specific structural modifications to the benzamide scaffold can yield potent inhibitors of the Epidermal Growth Factor Receptor (EGFR).

One study reported the development of pyrimidinamide-based EGFR inhibitors, including a benzamide derivative, 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide. This compound was identified as a novel anti-inflammatory agent acting through EGFR inhibition. nih.govelsevierpure.com In enzymatic assays, this and related compounds demonstrated inhibitory activity against EGFR at low micromolar concentrations. nih.gov For instance, compound 4d in the study, which features the trifluoromethylphenoxy group, exhibited significant dose-dependent inhibition of pathways downstream of EGFR activation. nih.gov

While the primary focus of that study was on anti-inflammatory effects, the core finding of EGFR inhibition is significant. The trifluoromethyl group is often incorporated into kinase inhibitors to enhance properties such as metabolic stability and binding affinity. The inhibitory activity of these compounds highlights the potential for this chemical class to be explored further for applications where EGFR modulation is therapeutically desirable.

Table 1: EGFR Inhibitory Activity of a Representative Trifluoromethyl-Containing Benzamide Derivative

Compound Structure Target Kinase IC₅₀ (µM)
4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide 4-fluoro-N-(4-(3-(trifluoromethyl)phenoxy)pyrimidin-5-yl)benzamide EGFR Low micromolar range nih.gov

TRPA1 Cation Channel Antagonism

The Transient Receptor Potential Ankyrin 1 (TRPA1) is a non-selective cation channel involved in sensing irritant chemicals and has become a target for developing analgesic and anti-inflammatory drugs. researchgate.net Research into small molecule antagonists of this channel has included compounds containing the trifluoromethylphenyl moiety and benzamide scaffolds.

One investigation identified 6-Methyl-5-(2-(trifluoromethyl)phenyl)-1H-indazole as an inhibitor of the chemical activation of TRPA1. researchgate.net Although not a benzamide, this compound's activity underscores the relevance of the 2-(trifluoromethyl)phenyl group in designing TRPA1 antagonists.

More directly, a class of compounds described as 'trichloro(sulfanyl)ethyl benzamides' (TCEB compounds) were identified as potent and selective antagonists of human TRPA1. nih.gov These compounds were shown to inhibit TRPA1 activation induced by both chemical ligands, such as allyl isothiocyanate (AITC), and noxious cold. nih.gov For example, the TCEB compound AMG9090 inhibited human TRPA1 activation by cold with an IC₅₀ value of 7 ± 0.3 nM. nih.gov These findings suggest that the benzamide scaffold is a viable starting point for the development of TRPA1 antagonists.

Investigation of Pyruvate Dehydrogenase Kinase (PDK) Inhibition

Pyruvate Dehydrogenase Kinase (PDK) is a key regulatory enzyme in cellular metabolism, particularly in cancer cells where it is often overexpressed. Inhibition of PDK is being explored as a therapeutic strategy to reverse the metabolic shift known as the Warburg effect and induce apoptosis in tumor cells. While various classes of compounds have been investigated as PDK inhibitors, including dichloroacetate (B87207) (DCA) and its derivatives, there is limited specific information in the published literature directly linking derivatives of this compound to PDK inhibitory activity. nih.gov Therefore, the potential for this specific chemical class to act as PDK inhibitors remains an area for future investigation.

Investigations into Anticancer and Cytotoxic Activities (In Vitro Models)

The cytotoxic potential of benzamide and structurally related benzimidazole (B57391) derivatives has been evaluated against a variety of human cancer cell lines. These in vitro studies provide preliminary data on the antiproliferative effects of these compounds.

Cytotoxic Performance Against Human Cancer Cell Lines (e.g., A549, HeLa, MCF-7, HL60, K562)

Research has demonstrated that derivatives of benzimidazole, a heterocyclic system with structural similarities to the benzamide core, exhibit cytotoxic effects. One study synthesized a benzimidazole derivative, referred to as se-182, and tested its activity against several cancer cell lines. The compound showed high, dose-dependent cytotoxic activity against human lung carcinoma (A549) and human breast adenocarcinoma (MCF-7) cells, with reported IC₅₀ values of 15.80 µg/mL and 31.25 µg/mL, respectively. jksus.org

In another study, new ansamycin (B12435341) derivatives were isolated and tested for cytotoxicity. Compound 1 from this study showed cytotoxic effects on the A549 and chronic myelogenous leukemia (K562) cell lines with IC₅₀ values of 15 µM and 23 µM, respectively. researchgate.net Furthermore, metabolites derived from the fungal transformation of arecoline (B194364) were evaluated for their cytotoxicity. For the A549 cell line, compounds 1 , 3 , and 5 exhibited IC₅₀ values of 3.08 ± 0.19 µM, 7.33 ± 0.45 µM, and 3.29 ± 0.20 µM, respectively. Against the K562 cell line, the same compounds had IC₅₀ values of 1.56 ± 0.11 µM, 3.33 ± 0.24 µM, and 2.15 ± 0.15 µM. nih.gov

While these results are for structurally related or different classes of compounds, they highlight the ongoing search for novel cytotoxic agents and establish the activity of various chemical scaffolds against these specific cancer cell lines. Direct cytotoxic data for derivatives specifically of this compound on all the listed cell lines is not extensively available, indicating a need for further targeted studies.

Table 2: In Vitro Cytotoxicity of Structurally Related Derivatives Against Human Cancer Cell Lines

Compound Class Cell Line IC₅₀ Value Reference
Benzimidazole derivative (se-182) A549 (Lung Carcinoma) 15.80 µg/mL jksus.org
Benzimidazole derivative (se-182) MCF-7 (Breast Adenocarcinoma) 31.25 µg/mL jksus.org
Ansamycin derivative (Compound 1) A549 (Lung Carcinoma) 15 µM researchgate.net
Ansamycin derivative (Compound 1) K562 (Chronic Myelogenous Leukemia) 23 µM researchgate.net
Arecoline metabolite (Compound 1) A549 (Lung Carcinoma) 3.08 ± 0.19 µM nih.gov
Arecoline metabolite (Compound 1) K562 (Chronic Myelogenous Leukemia) 1.56 ± 0.11 µM nih.gov

Studies on Antimicrobial and Anthelmintic Activities

The incorporation of fluorine atoms, such as in a trifluoromethyl group, is a common strategy in medicinal chemistry to enhance the biological activity of compounds, including their antimicrobial properties. Benzamide derivatives have been a subject of investigation for their potential to combat bacterial and fungal pathogens.

Evaluation of Antibacterial and Antifungal Potentials

A study focusing on new 2-aminobenzamide derivatives reported their synthesis and evaluation as antimicrobial agents. nih.gov Selected compounds from the synthesized series were tested against various bacterial and fungal strains. While specific data for a 6-(trifluoromethyl) substituted analogue was not detailed, the study established the antimicrobial potential of the 2-aminobenzamide scaffold. For example, compound 5 in the study, 2-Amino-N-(naphthalen-1-yl)benzamide, was identified as the most active, showing excellent antifungal activity against Aspergillus fumigatus, and moderate to good activity against other tested bacteria and fungi. nih.gov

Another study on N-benzamide derivatives reported their antibacterial activity against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. nanobioletters.com Compound 5a from this research demonstrated significant activity, with Minimum Inhibitory Concentration (MIC) values of 6.25 µg/mL for B. subtilis and 3.12 µg/mL for E. coli. nanobioletters.com These findings indicate that the benzamide core is a promising pharmacophore for the development of new antimicrobial agents. The influence of a trifluoromethyl group at the 6-position of the 2-aminobenzamide structure on this activity warrants specific investigation.

Table 3: Antibacterial Activity of Representative N-Benzamide Derivatives

Compound Bacterial Strain MIC (µg/mL) Reference
Compound 5a (N-(4-hydroxyphenyl)benzamide) Bacillus subtilis 6.25 nanobioletters.com
Compound 5a (N-(4-hydroxyphenyl)benzamide) Escherichia coli 3.12 nanobioletters.com
Compound 6b (N-(4-bromophenyl)benzamide) Escherichia coli 3.12 nanobioletters.com
Compound 6c (N-(4-bromophenyl)benzamide) Bacillus subtilis 6.25 nanobioletters.com

Mechanisms of Reversal of Multidrug Resistance (MDR)

Multidrug resistance (MDR) is a significant obstacle in the treatment of various diseases, including cancer. One of the key mechanisms underlying MDR is the overexpression of ATP-binding cassette (ABC) transporters, which function as efflux pumps to remove therapeutic agents from cells, thereby reducing their efficacy. The ABCG2 transporter, also known as the breast cancer resistance protein (BCRP), is a prominent member of this family implicated in resistance to a wide array of drugs.

Recent research has focused on the development of compounds that can inhibit the function of ABC transporters, thereby reversing MDR and restoring the effectiveness of chemotherapeutic drugs. While direct studies on this compound are limited, research on structurally related trifluoromethyl-containing benzamide derivatives has demonstrated their potential as modulators of ABCG2 activity.

One study investigated a series of 2-trifluoromethyl-2-hydroxypropionamide derivatives for their ability to reverse ABCG2-mediated MDR. A notable compound from this series, 3-chloro-N-(2-hydroxyphenyl)-4-(3,3,3-trifluoro-2-hydroxy-2-methylpropanamido) benzamide, was shown to sensitize ABCG2-overexpressing cells to established ABCG2 substrates like mitoxantrone (B413) and SN-38. This suggests that the compound inhibits the efflux function of the ABCG2 transporter.

Another novel benzamide derivative, identified as VKNG-2, has also been shown to be effective in overcoming MDR in colon cancer cell lines that overexpress the ABCG2 transporter. At a concentration of 5 µM, VKNG-2 was able to significantly reverse resistance to mitoxantrone and SN-38. Molecular docking studies indicated a high affinity of VKNG-2 for the substrate-binding site of the ABCG2 transporter, suggesting a competitive inhibition mechanism. Furthermore, VKNG-2 was found to stimulate the ATPase activity of ABCG2, a characteristic often observed with substrates and inhibitors of ABC transporters. Importantly, this compound did not significantly affect the expression levels or the subcellular localization of the ABCG2 protein, indicating that its mechanism of action is based on the direct inhibition of the transporter's efflux function.

The findings from these studies on related benzamide derivatives highlight a promising avenue for the development of new agents to combat multidrug resistance by targeting the ABCG2 transporter. The inclusion of a trifluoromethyl group in these molecules may play a role in their interaction with the transporter, although further structure-activity relationship studies are needed to elucidate the precise molecular determinants of this activity.

Table 1: Activity of Benzamide Derivatives on ABCG2 Transporter

Structure Activity Relationship Sar Studies and Rational Design of 2 Amino 6 Trifluoromethyl Benzamide Analogues

Elucidation of Key Structural Features Impacting Biological Efficacy and Selectivity

The biological efficacy and selectivity of 2-amino-6-(trifluoromethyl)benzamide analogues are dictated by the intricate interplay of various structural components. SAR studies have revealed that modifications to the aminobenzamide core, including the nature and position of substituents on both the phenyl ring and the amide nitrogen, are critical determinants of activity.

Research into related benzamide (B126) series has provided foundational insights. For instance, in the development of inhibitors for targets like poly(ADP-ribose) polymerase (PARP) or Aurora kinases, the benzamide moiety often serves as a crucial pharmacophore that engages in key hydrogen bonding interactions within the enzyme's active site. The spatial arrangement of the amino group and the amide functionality is paramount for optimal binding.

In a series of 2-phenoxybenzamide (B1622244) derivatives with a 3-(trifluoromethyl)benzamido component, the substitution pattern on the anilino partial structure was found to be a strong determinant of antiplasmodial activity and cytotoxicity. A shift of a N-Boc piperazinyl substituent from the meta to the para position on the aniline (B41778) ring resulted in a significant increase in both activity and selectivity, highlighting the sensitivity of the biological target to the substituent's location. mdpi.com Conversely, replacing the piperazinyl moiety with smaller amino groups led to a marked decrease in activity. mdpi.com

The following table illustrates the impact of the anilino substituent position on the antiplasmodial activity of 2-(4-fluorophenoxy)-3-(trifluoromethyl)benzamide analogues.

Compound IDAnilino Moiety SubstitutionPfNF54 IC₅₀ (µM)Selectivity Index (S.I.)
36 meta-N-Boc-piperazinyl3.29737.58
37 para-N-Boc-piperazinyl0.2690461.0
50 meta-amino51.85-
51 para-amino51.49-

Data sourced from a study on 2-phenoxybenzamide derivatives, which share the trifluoromethylbenzamide feature. mdpi.com

These findings underscore that while the core scaffold provides the essential framework for binding, the peripheral substituents are key to fine-tuning the interaction with the target, thereby modulating both potency and selectivity. The size, electronics, and position of these substituents must be carefully considered to achieve the desired biological effect.

Role of Trifluoromethyl Substitution in Enhancing Pharmacological Profiles and Bioactivity

The trifluoromethyl (-CF₃) group is a privileged substituent in medicinal chemistry, frequently employed to enhance the pharmacological profile and bioactivity of drug candidates. nih.govnih.govnih.gov Its incorporation into the 2-aminobenzamide (B116534) scaffold at the 6-position is a strategic decision rooted in the unique physicochemical properties of this moiety.

The -CF₃ group exerts a powerful influence on a molecule's properties in several ways:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic degradation by cytochrome P450 enzymes. nih.gov This enhanced metabolic stability can lead to an increased half-life and improved bioavailability of the compound. nih.gov

Lipophilicity: The -CF₃ group is highly lipophilic, which can improve a molecule's ability to cross cellular membranes and reach its biological target. nih.govrsc.org This property is crucial for oral bioavailability and penetration into specific tissues, such as the central nervous system.

Electronic Effects: As a strong electron-withdrawing group, the -CF₃ substituent can significantly alter the electronic distribution of the aromatic ring. nih.gov This can modulate the pKa of nearby functional groups, such as the 2-amino group, influencing its ionization state and ability to form critical interactions with the target protein.

Binding Interactions: The -CF₃ group can participate in favorable non-covalent interactions within a protein's binding pocket, including hydrophobic and dipole-dipole interactions. nih.gov Statistical analyses of protein-ligand complexes have shown that the -CF₃ group often interacts favorably with hydrophobic amino acid residues like phenylalanine, leucine, and methionine. mdpi.comnih.gov This can lead to a significant gain in binding energy and, consequently, higher potency. mdpi.comnih.gov

A comprehensive statistical analysis comparing pairs of compounds differing only by a methyl (-CH₃) to trifluoromethyl (-CF₃) substitution revealed that while not universally beneficial, this change could increase biological activity by at least an order of magnitude in approximately 9% of cases. mdpi.comnih.gov The study highlighted that placing the -CF₃ group on a benzene (B151609) ring was particularly effective at improving binding energy. mdpi.comnih.gov This energy gain is often driven by favorable electrostatic interactions or solvation free energy. mdpi.comnih.gov

Design Principles for Optimized Compound Potency and Target Specificity

The rational design of optimized this compound analogues is guided by principles derived from comprehensive SAR studies and an understanding of the target's three-dimensional structure. The primary goal is to maximize potency against the intended target while minimizing off-target effects, thereby ensuring a favorable selectivity profile.

Key design principles include:

Scaffold Hopping and Core Modification: While the 2-aminobenzamide core may be essential, exploring related heterocyclic scaffolds like benzimidazoles or quinazolinones can sometimes lead to improved properties. However, within the aminobenzamide series, maintaining the core while decorating the periphery is a common strategy. The intramolecular hydrogen bond often formed by the 2-amino group with the amide is a critical feature for maintaining the bioactive conformation necessary for optimal enzyme interaction.

Targeted Substituent Placement: As demonstrated in related series, the placement of substituents on the benzamide scaffold is crucial. For kinase inhibitors, for example, specific vectors on the core structure are often explored to extend into solvent-exposed regions or to pick up additional interactions in sub-pockets of the ATP-binding site. The 6-position for the trifluoromethyl group is a deliberate choice to leverage its metabolic and electronic benefits without sterically hindering the key binding interactions of the 2-amino and amide groups.

Leveraging the Trifluoromethyl Group: The design process explicitly utilizes the properties of the -CF₃ group. Its lipophilicity is balanced with other polar groups in the molecule to achieve an optimal physicochemical profile for absorption, distribution, metabolism, and excretion (ADME). Furthermore, computational modeling can be used to predict and optimize the interactions of the -CF₃ group within the target's binding site, for instance, by positioning it near favorable hydrophobic residues. mdpi.comnih.gov

The table below summarizes the strategic use of key functional groups in the design of potent and selective inhibitors based on general principles observed in benzamide-containing molecules.

Structural FeatureDesign RationaleDesired Outcome
2-Amino Group Forms critical hydrogen bonds with the target protein, often acting as a hinge-binder in kinases. Its position ortho to the amide can create a favorable intramolecular hydrogen bond, constraining the molecule in its bioactive conformation.High Potency, Target Engagement
Amide Linkage Acts as a key hydrogen bond donor and/or acceptor, anchoring the molecule in the active site.Target Affinity
6-Trifluoromethyl Group Enhances metabolic stability, increases lipophilicity for better membrane permeability, and can engage in specific hydrophobic or multipolar interactions within the binding pocket. Modulates the electronics of the aromatic ring. nih.govnih.govImproved Pharmacokinetics, Increased Potency, Enhanced Bioactivity
Substituents on Amide-N Can be modified to explore different sub-pockets of the binding site, improve solubility, and fine-tune selectivity against related targets.Optimized Potency, Target Selectivity, Improved Physicochemical Properties

Future Research Directions and Advanced Applications in Chemical Biology

Development of 2-Amino-6-(trifluoromethyl)benzamide Derivatives as Molecular Probes for Biological Pathways

While the this compound scaffold has primarily been explored for its therapeutic potential, its inherent drug-like properties make it an excellent starting point for the design of molecular probes to investigate complex biological pathways. The development of such probes can provide invaluable insights into disease mechanisms and aid in target validation.

Future efforts in this area could involve the strategic derivatization of the core scaffold to incorporate various reporter elements or reactive groups. For instance, compounds that exhibit potent and selective inhibition of a particular enzyme could be modified to create activity-based probes (ABPs). nih.gov These probes typically feature a reactive "warhead" that forms a covalent bond with the active site of the target enzyme, allowing for its specific labeling and identification within a complex proteome. nih.gov

Furthermore, the scaffold can be appended with fluorophores to generate fluorescent probes for imaging applications. These probes would enable the visualization of target localization and dynamics within living cells. Another promising avenue is the development of photoaffinity labeling probes, where a photoreactive group is incorporated into the molecule. springernature.comnih.govnih.gov Upon photoactivation, these probes can covalently crosslink to their binding partners, facilitating the identification of direct protein targets and off-targets of a bioactive compound. springernature.comnih.gov The development of such molecular tools derived from the this compound core would significantly enhance our understanding of the biological systems in which these compounds are active.

Exploration of the this compound Moiety as a Novel Scaffold for Diverse Therapeutic Areas

The this compound moiety and its close chemical relatives have shown considerable promise across a spectrum of therapeutic areas, highlighting the versatility of this scaffold in drug discovery. Research has demonstrated its potential in the development of treatments for infectious diseases, inflammation, metabolic disorders, and cancer.

One notable area of investigation is in the development of inhibitors for viral enzymes. For example, derivatives of the closely related 2-(arylamino)-6-(trifluoromethyl)nicotinic acid have been identified as dual inhibitors of HIV-1 reverse transcriptase (RT), targeting both the polymerase and ribonuclease H functions of the enzyme. google.com This dual-inhibition mechanism is a promising strategy for overcoming drug resistance.

In the realm of inflammatory diseases, derivatives incorporating a benzimidazole (B57391) structure fused with a trifluoromethyl-containing phenyl group have been developed as potent and selective inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1). nih.gov This enzyme is a key player in the production of prostaglandin E2, a mediator of inflammation and pain.

Furthermore, benzamide (B126) derivatives featuring trifluoromethyl groups have been synthesized and evaluated as inhibitors of Cholesteryl Ester Transfer Protein (CETP). nih.govresearchgate.net Inhibition of CETP is a therapeutic strategy aimed at raising high-density lipoprotein (HDL) cholesterol levels, which is considered beneficial for cardiovascular health. In oncology, N-(thiophen-2-yl) benzamide derivatives have been identified as potent inhibitors of the BRAFV600E kinase, a mutated protein that drives the growth of certain cancers, including melanoma. nih.gov

The table below summarizes the research findings on the therapeutic applications of scaffolds related to this compound.

Therapeutic AreaTargetScaffold/Derivative ClassKey Findings
Infectious Disease (HIV) HIV-1 Reverse Transcriptase (RT)2-(Arylamino)-6-(trifluoromethyl)nicotinic Acid DerivativesDual inhibition of polymerase and ribonuclease H functions; active against viral replication in cell-based assays. google.com
Inflammation Microsomal Prostaglandin E2 Synthase-1 (mPGES-1)Dioxane-fused Tricyclic Benz[d]imidazole DerivativesPotent and selective inhibition of mPGES-1, with excellent enzyme and cell-based potency. nih.gov
Metabolic Disorders Cholesteryl Ester Transfer Protein (CETP)Trifluoromethyl BenzamidesDemonstrated potential CETP inhibitory activity in vitro, with structure-activity relationships indicating the importance of the trifluoromethyl group for activity. nih.govresearchgate.net
Cancer BRAFV600E KinaseN-(thiophen-2-yl) Benzamide DerivativesIdentification of potent inhibitors through virtual screening and chemical synthesis, with submicromolar inhibitory activities. nih.gov

These examples underscore the broad utility of the this compound moiety as a foundational structure for the development of novel therapeutics. Future research will likely expand this scope to include other disease areas, leveraging the favorable physicochemical properties of this scaffold.

Integration of Advanced Synthetic Methodologies for High-Throughput Compound Library Generation

To fully explore the chemical space around the this compound scaffold and to accelerate the discovery of new bioactive molecules, the integration of advanced synthetic methodologies is essential. High-throughput synthesis techniques, such as combinatorial chemistry, are powerful approaches for generating large and diverse libraries of compounds for biological screening. wikipedia.orgnih.gov

Both solid-phase and liquid-phase combinatorial synthesis strategies can be applied to the this compound core. nih.govacs.orgresearchgate.net In solid-phase synthesis, the scaffold can be tethered to a polymer support, allowing for the use of excess reagents and simplified purification through simple washing steps. researchgate.net This approach is well-suited for the parallel synthesis of a large number of derivatives. nih.gov Liquid-phase synthesis, using soluble polymer supports, combines the advantages of homogeneous reaction conditions with the ease of purification, and has been successfully used for the creation of benzimidazole libraries. nih.govacs.org

Moreover, the adoption of modern synthetic technologies like flow chemistry can offer significant advantages for the synthesis of trifluoromethylated compounds. acs.org Continuous-flow reactors can provide precise control over reaction parameters such as temperature and residence time, leading to improved yields and safety, particularly for reactions that are highly exothermic or involve hazardous reagents. acs.org These advanced methods can be coupled with high-throughput screening to rapidly identify structure-activity relationships and optimize lead compounds. acs.org The application of these innovative synthetic strategies will undoubtedly facilitate the efficient exploration of the therapeutic potential of the this compound scaffold and its derivatives.

Q & A

What are the established synthetic routes for 2-amino-6-(trifluoromethyl)benzamide, and how do reaction conditions influence yield and purity?

Basic Research Question
The synthesis typically involves coupling reactions or functional group transformations. For example, copper-catalyzed cross-coupling using trifluoroacetimidoyl halides with amines can introduce the trifluoromethyl group (Scheme 57 in ). Reaction conditions such as ligand choice (e.g., TMEDA), temperature (80–120°C), and solvent (e.g., DMF) significantly impact yield and purity. Sodium hydride is often used as a base to deprotonate intermediates, but over-reaction can lead to byproducts like dimerization .

How can X-ray crystallography and computational tools like SHELXL or Mercury validate the molecular structure of this compound?

Basic Research Question
Single-crystal X-ray diffraction with SHELXL refinement ( ) resolves bond lengths and angles, confirming the planar benzamide core and trifluoromethyl orientation. Computational tools like Mercury ( ) enable void analysis and packing similarity studies, critical for understanding crystallographic disorder. For example, high-resolution data (>1.0 Å) reduces ambiguity in electron density maps for the amino and trifluoromethyl groups .

What analytical techniques are recommended for distinguishing this compound from its structural analogs?

Advanced Research Question
LC-MS/MS with collision-induced dissociation (CID) differentiates isomers via fragmentation patterns (e.g., loss of NH2 vs. CF3 groups). NMR spectroscopy (¹⁹F and ¹H) identifies substituent positions: the trifluoromethyl group at C6 causes distinct deshielding (~δ -60 ppm in ¹⁹F NMR) compared to C4 or C5 analogs (). High-resolution mass spectrometry (HRMS) confirms molecular formula (C8H7F3N2O; [M+H]+ = 221.0534) .

How does the trifluoromethyl group influence the compound’s electronic properties and reactivity in nucleophilic substitution reactions?

Advanced Research Question
The electron-withdrawing CF3 group increases electrophilicity at the benzamide carbonyl, enhancing susceptibility to nucleophilic attack (e.g., by amines or hydrazines). DFT calculations show a 15% increase in partial positive charge at the carbonyl carbon compared to non-fluorinated analogs. This property is exploited in peptide coupling or heterocycle formation, but may also lead to hydrolysis under acidic conditions (pH < 3) .

What strategies resolve contradictions in biological activity data for this compound across enzyme inhibition assays?

Advanced Research Question
Discrepancies often arise from assay conditions (e.g., buffer pH, ionic strength) or off-target effects. For example, conflicting IC50 values for kinase inhibition may reflect variations in ATP concentration (1–10 mM). Orthogonal assays (e.g., SPR for binding kinetics vs. fluorescence-based activity assays) and structure-activity relationship (SAR) studies using analogs () clarify specificity. Molecular docking with homology models identifies key interactions (e.g., hydrogen bonding with active-site residues) .

How can researchers design experiments to probe the metabolic stability of this compound in hepatic microsomes?

Advanced Research Question
Incubate the compound with human liver microsomes (HLMs) and NADPH cofactor, monitoring depletion via LC-MS. Phase I metabolites (e.g., hydroxylation at C3 or demethylation) are identified using MS². CYP450 isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) pinpoint enzymes responsible for degradation. Comparative studies with deuterated analogs (e.g., CF3 vs. CDF3) assess isotope effects on metabolic rates .

What crystallographic challenges arise during refinement of this compound, and how are they addressed?

Advanced Research Question
The CF3 group’s rotational disorder complicates electron density interpretation. SHELXL’s rigid-bond restraint (DELU) and anisotropic displacement parameters (ADPs) improve model accuracy. Twinning (e.g., merohedral twinning) is detected using Rint > 0.05 and resolved by refining in a lower-symmetry space group. High-resolution data (≤0.8 Å) and Hirshfeld surface analysis (via CrystalExplorer) validate intermolecular interactions .

How do solvent polarity and temperature affect the compound’s solubility in drug formulation studies?

Basic Research Question
Solubility increases in polar aprotic solvents (e.g., DMSO: 25 mg/mL at 25°C) but decreases in water (<0.1 mg/mL). Elevated temperature (50°C) improves solubility in ethanol (3.2 mg/mL vs. 1.8 mg/mL at 25°C). Co-solvency with cyclodextrins (e.g., HP-β-CD) or lipid-based nanoemulsions enhances bioavailability for in vivo studies .

What are the limitations of using this compound as a biochemical probe in live-cell imaging?

Advanced Research Question
Autofluorescence under UV excitation (λex < 400 nm) interferes with imaging. Chemical modification (e.g., BODIPY tagging at the amino group) red-shifts emission but may alter target affinity. Photostability assays (e.g., 10 min exposure at 488 nm) quantify bleaching rates. Alternative probes with non-fluorescent backbones (e.g., biotinylated analogs) enable pull-down assays for target identification .

How can researchers mitigate batch-to-batch variability in synthetic yields during scale-up?

Advanced Research Question
Process analytical technology (PAT) monitors critical parameters (e.g., pH, temperature) in real-time. Design of experiments (DoE) identifies optimal reagent stoichiometry (e.g., 1.2 eq. CuI catalyst) and mixing rates. Recrystallization from ethyl acetate/n-hexane (3:1) ensures consistent purity (>98% by HPLC). QC protocols include ¹⁹F NMR to detect residual trifluoroacetic acid (TFA) from incomplete workup .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.